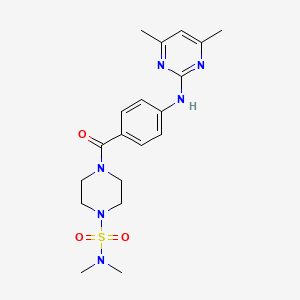![molecular formula C17H17N3O3S B10868616 4-(2,5-Dimethoxy-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B10868616.png)
4-(2,5-Dimethoxy-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-DIMETHOXYPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of methoxy groups on the phenyl rings and a triazole ring, which is a five-membered ring containing three nitrogen atoms. The hydrosulfide group adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 4-(2,5-DIMETHOXYPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the hydrosulfide group: This step may involve the reaction of the triazole intermediate with a thiol or hydrosulfide source under controlled conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Análisis De Reacciones Químicas
4-(2,5-DIMETHOXYPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrosulfide group to a thiol or other reduced forms.
Substitution: The methoxy groups on the phenyl rings can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
4-(2,5-DIMETHOXYPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of scientific research applications, including:
Biology: It may be investigated for its biological activity, including potential antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be explored for its pharmacological effects, such as its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound might be used in the synthesis of specialty chemicals, polymers, or as a precursor for other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4-(2,5-DIMETHOXYPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE depends on its specific application. In biological systems, the compound may exert its effects by interacting with enzymes or receptors, modulating their activity. The triazole ring and methoxy groups can play a crucial role in binding to molecular targets, while the hydrosulfide group may participate in redox reactions or form covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar compounds to 4-(2,5-DIMETHOXYPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE include other triazole derivatives with varying substituents on the phenyl rings. Some examples are:
4-(2,5-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE: Lacks the hydrosulfide group, which may result in different chemical and biological properties.
5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE:
4-(2,5-DIMETHOXYPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOLE: Contains a phenyl group instead of a methoxyphenyl group, leading to differences in chemical behavior and interactions.
Propiedades
Fórmula molecular |
C17H17N3O3S |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
4-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17N3O3S/c1-21-12-6-4-11(5-7-12)16-18-19-17(24)20(16)14-10-13(22-2)8-9-15(14)23-3/h4-10H,1-3H3,(H,19,24) |
Clave InChI |
GHWQZZXJUNWTIJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NNC(=S)N2C3=C(C=CC(=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10868537.png)
![2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B10868539.png)
![2,4-Dichlorobenzyl 2-{[4-(acetylamino)benzoyl]amino}acetate](/img/structure/B10868543.png)
![4-methoxy-N-{[2-(quinolin-2-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B10868544.png)
![3-(2,4-Dichlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10868551.png)
![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]quinolin-2-ol](/img/structure/B10868565.png)
![2-(2-Quinolyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10868573.png)


![2-[(Z)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-4-nitrophenol](/img/structure/B10868610.png)
![N-{[2-(pyridin-3-ylcarbonyl)hydrazinyl]carbonothioyl}furan-2-carboxamide](/img/structure/B10868611.png)
![(E)-N-{[8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(2-methoxyphenyl)methanimine](/img/structure/B10868617.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10868619.png)
![3-(4-methoxyphenyl)-5-methyl-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10868621.png)
